molecular formula C14H13NO2 B7507515 N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide

Cat. No. B7507515
M. Wt: 227.26 g/mol
InChI Key: WQEPWIROHARGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide, also known as DIF-2, is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields. DIF-2 is a member of the indole family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide is not fully understood, but studies have shown that it acts on multiple pathways in cells. N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which is involved in the regulation of cell growth and differentiation. N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has been shown to inhibit the STAT3 pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has a wide range of biochemical and physiological effects. N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has been shown to increase the production of anti-inflammatory cytokines such as IL-10.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. Additionally, N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the role of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide in the regulation of the gut microbiome, which has been shown to play a critical role in human health. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide, or N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide, is a synthetic compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with 2,3-dihydro-1H-indene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide. The yield of this synthesis method is around 50%.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide is in the field of cancer research. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(13-6-3-9-17-13)15-12-8-7-10-4-1-2-5-11(10)12/h1-6,9,12H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPWIROHARGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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